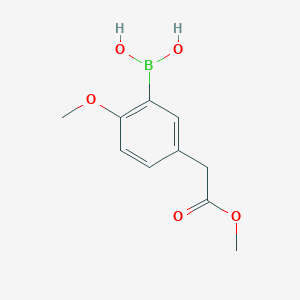

(2-Methoxy-5-(2-methoxy-2-oxoethyl)phenyl)boronic acid

Description

(2-Methoxy-5-(2-methoxy-2-oxoethyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with two functional groups: a methoxy group at the 2-position and a methoxy-oxoethyl group at the 5-position. The boronic acid moiety (-B(OH)₂) enables covalent interactions with nucleophiles like serine residues in enzymes, making it a candidate for medicinal and biochemical applications . The methoxy-oxoethyl group introduces both electron-withdrawing (ester carbonyl) and electron-donating (methoxy) effects, which may modulate reactivity, solubility, and biological activity compared to simpler boronic acids.

Properties

IUPAC Name |

[2-methoxy-5-(2-methoxy-2-oxoethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO5/c1-15-9-4-3-7(6-10(12)16-2)5-8(9)11(13)14/h3-5,13-14H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHVGRZAQNTANB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)CC(=O)OC)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-5-(2-methoxy-2-oxoethyl)phenyl)boronic acid typically involves the reaction of 2-methoxy-5-bromomethylbenzoic acid with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent . The reaction proceeds under mild conditions, making it suitable for the synthesis of various boronic acid derivatives.

Industrial Production Methods

Industrial production of (2-Methoxy-5-(2-methoxy-2-oxoethyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems allows for precise control over the reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-5-(2-methoxy-2-oxoethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding borane derivative.

Substitution: The methoxy and methoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require the use of strong bases or acids, depending on the desired product.

Major Products Formed

Oxidation: Boronic esters and borates.

Reduction: Borane derivatives.

Substitution: Various substituted phenylboronic acids.

Scientific Research Applications

Chemistry

(2-Methoxy-5-(2-methoxy-2-oxoethyl)phenyl)boronic acid serves as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This is essential for synthesizing complex organic molecules.

| Application Area | Description |

|---|---|

| Organic Synthesis | Used for forming carbon-carbon bonds via Suzuki-Miyaura reactions. |

| Catalysis | Acts as a catalyst in various chemical reactions. |

Biology

In biological research, this compound is utilized for developing boron-containing drugs and studying enzyme inhibition mechanisms. Its ability to form reversible covalent bonds with diols makes it a potent inhibitor for enzymes containing serine or threonine residues.

Case Study: Antimicrobial Activity

A study demonstrated the antimicrobial properties of various β-amino boronic acids derived from (2-Methoxy-5-(2-methoxy-2-oxoethyl)phenyl)boronic acid. The minimal inhibitory concentrations (MICs) were evaluated, revealing promising results against specific bacterial strains .

Industry

In industrial applications, (2-Methoxy-5-(2-methoxy-2-oxoethyl)phenyl)boronic acid finds use in the production of advanced materials, including polymers and electronic components. Its role as a catalyst enhances efficiency in various industrial processes.

| Industrial Application | Description |

|---|---|

| Material Production | Used in synthesizing advanced materials such as polymers. |

| Catalysis | Enhances efficiency in industrial chemical processes. |

Mechanism of Action

The mechanism of action of (2-Methoxy-5-(2-methoxy-2-oxoethyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain serine or threonine residues in their active sites . This interaction can modulate the activity of the target enzyme, leading to various biological effects.

Comparison with Similar Compounds

Inhibitory Activity Against β-Lactamases

Boronic acids are known β-lactamase inhibitors due to their ability to mimic the tetrahedral transition state of β-lactam hydrolysis. Key comparisons include:

- Phenyl boronic acid: Exhibits moderate β-lactamase inhibition but lower diagnostic accuracy compared to aminophenylboronic acid (APBA) in disk potentiation tests .

- Chiral α-amido-β-triazolylethaneboronic acids : Replacement of phenyl with triazole improved cell penetration and inhibitory potency (Ki = 0.004–0.008 µM) against class C β-lactamases .

- Target compound : The methoxy-oxoethyl group may enhance binding through steric or electronic effects, though its Ki values remain unstudied. The ester moiety could mimic carbonyl interactions seen in β-lactam mimics .

Table 1: Inhibitory Activity of Boronic Acids Against β-Lactamases

Solubility and Stability

- Pyren-1-yl boronic acid : Precipitates in RPMI medium, limiting reliable testing .

- 6-hydroxynaphthalen-2-yl boronic acid : Shows good solubility with IC₅₀ = 0.1969 µM in antiproliferative assays .

- Boronic esters vs. free acids : Esters like 9a (pinacol ester) oxidize faster (50% conversion in 5 minutes) than free acids (22 minutes), influenced by diol affinity and clogP values .

- Target compound : The methoxy-oxoethyl group may enhance aqueous solubility compared to hydrophobic aryl substituents (e.g., pyrenyl), though ester hydrolysis could affect stability .

Table 2: Oxidation Rates of Boronic Esters

| Compound | Diol Component | 50% Oxidation Time | Relative Diol Affinity |

|---|---|---|---|

| 9a | Pinacol | 10 min | 12.1 |

| 9b | Neopentyl glycol | 27 min | 0.30 |

| 9c/9d | R,R-/S,S-butanediol | 5 min | 0.57 |

| 10 | Free boronic acid | 22 min | — |

Antiproliferative and Antifungal Activity

- Phenanthren-9-yl boronic acid : IC₅₀ = 0.2251 µM against cancer cells, comparable to 6-hydroxynaphthalen-2-yl boronic acid .

- [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Inhibits fungal appressorium formation at 1 µM, outperforming trichostatin A (1.5 µM) .

- Target compound : The methoxy-oxoethyl group could synergize with antifungal or anticancer mechanisms, though direct data is lacking.

Biological Activity

(2-Methoxy-5-(2-methoxy-2-oxoethyl)phenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and polyols. The presence of methoxy and oxoethyl substituents enhances its chemical reactivity and biological profile.

1. Antimicrobial Properties

Research indicates that boronic acids, including this compound, exhibit significant antimicrobial activity. They have been reported to possess both antibacterial and antifungal properties. For instance, studies have shown that phenylboronic acids can inhibit the growth of various bacterial strains, including Bacillus cereus .

| Compound | Activity | Target Organisms |

|---|---|---|

| (2-Methoxy-5-(2-methoxy-2-oxoethyl)phenyl)boronic acid | Antibacterial | Bacillus cereus |

| Benzoxaboroles | Antifungal | Candida albicans, Aspergillus niger |

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation in various biological contexts. This mechanism is crucial for developing treatments for inflammatory diseases .

The biological activity of (2-Methoxy-5-(2-methoxy-2-oxoethyl)phenyl)boronic acid is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may act as an inhibitor of enzymes involved in metabolic pathways related to inflammation.

- Receptor Binding : The compound can bind to receptors that modulate biological responses, potentially affecting cellular signaling pathways.

Case Study 1: Antimicrobial Activity

A study evaluated the antibacterial efficacy of various boronic acids against Bacillus cereus. The results demonstrated that the presence of methoxy groups significantly enhanced the antibacterial activity compared to unsubstituted phenylboronic acids .

Case Study 2: Synthesis and Characterization

Recent research focused on synthesizing derivatives of boronic acids, including (2-Methoxy-5-(2-methoxy-2-oxoethyl)phenyl)boronic acid. The study highlighted the importance of substituents in modulating the biological activity and reactivity of these compounds .

Comparative Analysis with Similar Compounds

To understand the unique properties of (2-Methoxy-5-(2-methoxy-2-oxoethyl)phenyl)boronic acid, it is essential to compare it with similar compounds:

| Compound | Functional Groups | Biological Activity |

|---|---|---|

| Phenylboronic Acid | None | Low antimicrobial activity |

| 5-Fluoro-2-methoxyphenylboronic Acid | Fluoro group | Enhanced antibacterial activity |

| (2-Methoxy-5-(2-methoxy-2-oxoethyl)phenyl)boronic Acid | Methoxy, oxoethyl | Significant antibacterial and anti-inflammatory properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.